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Compound of Interest

Compound Name: Peucedanin

Cat. No.: B090833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Peucedanin, a furanocoumarin found in plants of the Apiaceae family, has emerged as a

promising scaffold in drug discovery, exhibiting a spectrum of biological activities. This guide

provides a comparative analysis of the structure-activity relationship (SAR) of peucedanin and

its related compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial

properties. By presenting quantitative data, detailed experimental protocols, and visual

representations of molecular pathways, this document aims to facilitate a deeper

understanding of the chemical features crucial for their therapeutic effects.

Comparative Biological Activities
The biological efficacy of peucedanin and its derivatives is intricately linked to their molecular

architecture. Modifications to the coumarin core, the furan ring, and the substituents at various

positions can dramatically alter their potency and selectivity.

Anticancer Activity
The antiproliferative effects of peucedanin and its analogs have been evaluated against

various cancer cell lines. The data suggests that the planar furanocoumarin structure is a key

contributor to cytotoxicity.
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Compound Cancer Cell Line IC50 (µM) Reference

Peucedanin A549 (Lung) 15.2 [1]

KB (Oral) 12.8 [1]

HeLa (Cervical) 21.5 [1]

MCF-7 (Breast) 18.9 [1]

7-Hydroxycoumarin A549 (Lung) >100 [1]

6-Bromopeucedanin A549 (Lung) 1.5 [1]

7-Bromopeucedanin A549 (Lung) 10.2 [1]

Oxypeucedanin SK-Hep-1 (Liver) 25.3 [2]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth.

The SAR for anticancer activity indicates that the unsubstituted furanocoumarin scaffold of

peucedanin possesses moderate activity. Introduction of a bromine atom at the C-6 position

significantly enhances cytotoxicity against A549 cells, while substitution at the C-7 position is

less effective[1]. The presence of a hydroxyl group at C-7, as seen in 7-hydroxycoumarin,

drastically reduces activity, highlighting the importance of the complete furanocoumarin ring

system for this biological effect[1].

Antimicrobial Activity
Peucedanin and its derivatives have demonstrated notable activity against a range of bacterial

and fungal pathogens. The lipophilicity and electronic properties of the substituents play a

crucial role in their antimicrobial potency.

Table 2: Antimicrobial Activity of Peucedanin and Related Compounds
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Compound Microorganism MIC (µg/mL) Reference

Peucedanin
Staphylococcus

aureus
12.5 [3]

Bacillus subtilis 25 [3]

Escherichia coli 50 [3]

6-(4-

carboxyphenyl)triazoly

l-coumarin

Staphylococcus

aureus
0.16 - 3.75 [4]

7-(4-

carboxyphenyl)triazoly

l-coumarin

Staphylococcus

aureus
0.21 - 6.28 [4]

6',7'-

Dihydroxybergamottin

Staphylococcus

aureus
1200 [5]

Officinalin isobutyrate
Staphylococcus

aureus
2250 [5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that

prevents visible growth of a microorganism.

SAR studies on coumarin-1,2,3-triazole hybrids derived from peucedanin reveal that the

position and nature of the substituent on the coumarin core significantly influence antibacterial

activity. For instance, a 4-(carboxyphenyl)triazolyl substituent at the C-6 or C-7 position results

in excellent activity against S. aureus strains[4]. In contrast, other naturally occurring coumarins

like 6',7'-dihydroxybergamottin and officinalin isobutyrate show considerably weaker

antibacterial effects[5].

Anti-inflammatory Activity
While the anti-inflammatory properties of various coumarins are well-documented, specific SAR

data for peucedanin and its close analogs is less abundant. However, the general structural

requirements for the anti-inflammatory activity of coumarins can provide valuable insights.
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Compound Assay Inhibition (%) Reference

Flavone glycoside (20

mg/kg)

Carrageenan-induced

paw edema
55.3 [6]

Indomethacin (10

mg/kg)

Carrageenan-induced

paw edema
48.2 [6]

Valencene (100

mg/kg)

Carrageenan-induced

paw edema
~50 [7]

Note: Data presented is for related compounds to infer potential activity. Specific data for

peucedanin was not available in the searched literature.

Generally, the anti-inflammatory activity of coumarins is associated with their ability to inhibit

pro-inflammatory enzymes and cytokines. The presence of hydroxyl and methoxy groups on

the coumarin scaffold is often correlated with enhanced activity.

Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability and the cytotoxic potential of compounds.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours to allow for attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds (e.g., peucedanin and its analogs) and incubated for a further 48-72 hours.

MTT Addition: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan

crystals formed by viable cells are dissolved in DMSO.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 value is calculated from the dose-response curve.[2][8]

Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Inoculum Preparation: A standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

a suitable broth medium.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth of the microorganism is observed.[5][9]

Anti-inflammatory Activity: Carrageenan-Induced Paw
Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.

Animal Groups: Rats are divided into control and treatment groups.

Compound Administration: The test compounds are administered orally or intraperitoneally to

the treatment groups. A standard anti-inflammatory drug (e.g., indomethacin) is used as a

positive control.

Induction of Edema: After a specific period, a 1% solution of carrageenan is injected into the

sub-plantar region of the right hind paw of each rat.

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g.,

1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
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Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the

paw volume of the treated groups with the control group.[6][10]

Signaling Pathways and Logical Relationships
The biological activities of peucedanin and its analogs are mediated through their interaction

with various cellular signaling pathways.
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Caption: Anticancer mechanism of Peucedanin.

Peucedanin and its analogs can exert their anticancer effects by modulating key signaling

pathways. For instance, some derivatives have been shown to inhibit the EGFR and MET

signaling pathways, which are crucial for cancer cell proliferation and survival. Inhibition of

these pathways can lead to the downregulation of downstream effectors like PI3K and AKT.

Furthermore, some peucedanin-related compounds can upregulate the tumor suppressor

protein p53, leading to cell cycle arrest at the G2/M phase and induction of apoptosis through

the activation of p21 and other pro-apoptotic factors.[2][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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